3-Amino-2-(4-ethoxyphenyl)propan-1-ol 3-Amino-2-(4-ethoxyphenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229607
InChI: InChI=1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10,13H,2,7-8,12H2,1H3
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

3-Amino-2-(4-ethoxyphenyl)propan-1-ol

CAS No.:

Cat. No.: VC18229607

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(4-ethoxyphenyl)propan-1-ol -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 3-amino-2-(4-ethoxyphenyl)propan-1-ol
Standard InChI InChI=1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10,13H,2,7-8,12H2,1H3
Standard InChI Key KFRLNTMBNGOMGX-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(CN)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Amino-2-(4-ethoxyphenyl)propan-1-ol (IUPAC name: 3-amino-2-(4-ethoxyphenyl)propan-1-ol) has the molecular formula C11_{11}H17_{17}NO2_2 and a molecular weight of 195.26 g/mol. Its structure consists of:

  • A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).

  • An amino group (-NH2_2) at position 3.

  • A 4-ethoxyphenyl group (-C6_6H4_4-OCH2_2CH3_3) at position 2.

The ethoxy group enhances lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and biological interactions .

Table 1: Comparative Molecular Properties of Related Amino Alcohols

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-Amino-2-(4-ethoxyphenyl)propan-1-olC11_{11}H17_{17}NO2_2195.26-OH, -NH2_2, -OCH2_2CH3_3
3-Amino-3-(4-ethoxyphenyl)propan-1-ol C11_{11}H17_{17}NO2_2195.26-OH, -NH2_2, -OCH2_2CH3_3
1-Amino-2-(4-methoxyphenyl)propan-2-ol C10_{10}H15_{15}NO2_2181.23-OH, -NH2_2, -OCH3_3

Spectroscopic Data

While experimental spectral data for 3-amino-2-(4-ethoxyphenyl)propan-1-ol is unavailable, analogs suggest characteristic peaks:

  • IR Spectroscopy: O-H stretch (~3300 cm1^{-1}), N-H stretch (~3400 cm1^{-1}), and C-O-C ether stretch (~1250 cm1^{-1}) .

  • NMR:

    • 1^1H NMR: Aromatic protons (δ 6.8–7.2 ppm), ethoxy -OCH2_2CH3_3 (δ 1.3–1.5 ppm for CH3_3, δ 3.9–4.1 ppm for OCH2_2), and hydroxyl proton (δ 1.5–2.5 ppm) .

Synthesis and Manufacturing

Proposed Synthetic Routes

The synthesis of 3-amino-2-(4-ethoxyphenyl)propan-1-ol can be inferred from methods used for structurally similar compounds :

Route 1: Reductive Amination

  • Ketone Formation: React 4-ethoxyacetophenone with trimethylsilyl cyanide (TMSCN) in the presence of ZnI2_2 to form a cyanohydrin intermediate.

  • Reduction: Reduce the nitrile group to an amine using LiAlH4_4 or catalytic hydrogenation (H2_2, Pd/C).

  • Hydroxylation: Hydrolyze the silyl ether under acidic conditions to yield the final amino alcohol.

Reaction Scheme:

4-EthoxyacetophenoneTMSCN, ZnI2CyanohydrinLiAlH43-Amino-2-(4-ethoxyphenyl)propan-1-ol\text{4-Ethoxyacetophenone} \xrightarrow{\text{TMSCN, ZnI}_2} \text{Cyanohydrin} \xrightarrow{\text{LiAlH}_4} \text{3-Amino-2-(4-ethoxyphenyl)propan-1-ol}

Route 2: Aziridine Ring-Opening

  • Aziridine Synthesis: Convert 4-ethoxystyrene oxide to aziridine using NH3_3.

  • Ring-Opening: Treat with water or alcohols to introduce the hydroxyl group.

Industrial-Scale Considerations

Industrial production would optimize:

  • Catalysts: Transition metal catalysts (e.g., Pd, Ni) for hydrogenation steps.

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to -OH and -NH2_2 groups; limited solubility in non-polar solvents.

  • Stability: Susceptible to oxidation; recommended storage under inert gas (N2_2) at 2–8°C .

Thermal Properties

  • Melting Point: Estimated 120–125°C (based on analogs ).

  • Boiling Point: ~300°C (decomposition likely above 250°C).

Biological Activity and Applications

Hypothesized Mechanisms

The compound’s bioactivity is theorized to arise from:

  • Receptor Binding: The ethoxyphenyl group may interact with hydrophobic pockets in enzymes or receptors.

  • Hydrogen Bonding: -NH2_2 and -OH groups facilitate binding to biological targets like G-protein-coupled receptors .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate antimicrobial, anticancer, and neuroprotective activities.

  • Computational Studies: Molecular docking to predict target affinity.

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